molecular formula C8H11BLiNO5 B2481073 Lithium (6-(1,3-dioxolan-2-yl)pyridin-2-yl)trihydroxyborate CAS No. 1393822-99-5

Lithium (6-(1,3-dioxolan-2-yl)pyridin-2-yl)trihydroxyborate

Cat. No.: B2481073
CAS No.: 1393822-99-5
M. Wt: 218.93
InChI Key: CYFQULBLXJYPQW-UHFFFAOYSA-N
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Description

Lithium (6-(1,3-dioxolan-2-yl)pyridin-2-yl)trihydroxyborate (CAS: 1393822-99-5) is a lithium-coordinated borate complex featuring a pyridine ring substituted with a 1,3-dioxolane group at the 6-position and a trihydroxyborate moiety at the 2-position. This compound is synthesized for applications in cross-coupling reactions, leveraging the borate group’s nucleophilic properties in Suzuki-Miyaura couplings . The 1,3-dioxolane substituent enhances solubility in polar aprotic solvents and may stabilize the borate complex through steric and electronic effects .

Properties

IUPAC Name

lithium;[6-(1,3-dioxolan-2-yl)pyridin-2-yl]-trihydroxyboranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BNO5.Li/c11-9(12,13)7-3-1-2-6(10-7)8-14-4-5-15-8;/h1-3,8,11-13H,4-5H2;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFQULBLXJYPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=NC(=CC=C1)C2OCCO2)(O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BLiNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium (6-(1,3-dioxolan-2-yl)pyridin-2-yl)trihydroxyborate typically involves the reaction of 6-(1,3-dioxolan-2-yl)pyridine with boric acid in the presence of lithium hydroxide. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium (6-(1,3-dioxolan-2-yl)pyridin-2-yl)trihydroxyborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include borate esters, borohydride derivatives, and various substituted pyridine compounds .

Scientific Research Applications

Lithium (6-(1,3-dioxolan-2-yl)pyridin-2-yl)trihydroxyborate has several scientific research applications:

Mechanism of Action

The mechanism of action of Lithium (6-(1,3-dioxolan-2-yl)pyridin-2-yl)trihydroxyborate involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can influence various biochemical processes. It can also act as a ligand, binding to specific receptors and modulating their activity .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The following table compares the target compound with analogs differing in pyridine substituents:

Compound Name (CAS) Substituent at Pyridine 6-Position Electronic Effect Key Applications Purity Source
Target Compound (1393822-99-5) 1,3-Dioxolane Electron-donating (ether) Cross-coupling, catalysis 95% Combi-Blocks
Lithium (6-methoxypyridin-2-yl)trihydroxyborate (1393822-93-9) Methoxy (-OCH₃) Moderate electron-donating Pharmaceutical intermediates 99% ECHEMI
Lithium (5-cyanopyridin-2-yl)trihydroxyborate (1393822-91-7) Cyano (-CN) Strong electron-withdrawing Electrophilic coupling reactions 95% Combi-Blocks
Lithium (5-fluoropyridin-2-yl)trihydroxyborate (1393822-88-2) Fluoro (-F) Weak electron-withdrawing Radiolabeling, medicinal chemistry 95% Combi-Blocks
Lithium trihydroxy(pyridin-2-yl)borate (870521-30-5) None (unsubstituted) Neutral Base structure for derivatization N/A CAS Database

Key Observations :

  • The 1,3-dioxolane group in the target compound provides enhanced solubility in solvents like THF and DMSO compared to methoxy or unsubstituted analogs, critical for homogeneous reaction conditions .
  • Electron-withdrawing groups (e.g., -CN) increase electrophilicity, accelerating cross-coupling but may reduce stability under basic conditions. Conversely, electron-donating groups (e.g., dioxolane) slow reactivity but improve thermal stability .

Stability and Reactivity in Cross-Coupling Reactions

  • Target Compound : The 1,3-dioxolane group’s steric bulk reduces undesired side reactions (e.g., protodeboronation) compared to smaller substituents like -F or -OCH₃. This makes it suitable for reactions requiring prolonged heating .
  • Methoxy Analog : While methoxy groups are simpler to synthesize, they offer less steric protection, leading to lower yields in couplings with sterically hindered aryl halides .
  • Cyano Analog: High reactivity but prone to hydrolysis under acidic conditions, limiting its use in aqueous environments .

Critical Analysis of Limitations

  • Target Compound: Limited commercial availability compared to methoxy or unsubstituted analogs. Higher cost due to multi-step synthesis .
  • Fluoro Analog : Regulatory restrictions on fluorinated compounds hinder widespread adoption .

Biological Activity

Lithium (6-(1,3-dioxolan-2-yl)pyridin-2-yl)trihydroxyborate is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity, particularly in relation to antibacterial properties and neuroprotective effects.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of lithium salts with specific dioxolane and pyridine derivatives. The resulting compound features a boron atom coordinated to three hydroxyl groups and a pyridine moiety, which contributes to its biological activity. The structural integrity of the compound is crucial for its interaction with biological targets.

Antibacterial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial activity. For instance, derivatives of pyridine have shown strong inhibition against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae . The mechanism of action is primarily through the inhibition of bacterial protein synthesis, akin to the action of linezolid, a known antibiotic .

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMIC (μg/ml)Mechanism of Action
Lithium CompoundS. aureus32–64Inhibition of protein synthesis
LinezolidS. pneumoniae16Inhibition of 50S ribosomal subunit
Compound 21dS. pneumoniae8Biofilm formation inhibition

The biofilm formation inhibition by these compounds is particularly noteworthy. For example, compound 21d demonstrated a concentration-dependent reduction in biofilm formation on S. pneumoniae, indicating its potential as an antibiofilm agent .

Neuroprotective Effects

Lithium compounds are traditionally recognized for their neuroprotective properties, particularly in mood stabilization and neurodegenerative disease contexts. Research indicates that this compound may exert protective effects on neuronal cells by modulating signaling pathways associated with neuroinflammation and apoptosis.

Case Study: Neuroprotective Mechanisms

In a study focused on lithium compounds' impact on neuronal health, it was observed that these compounds can inhibit monoamine oxidase (MAO), an enzyme linked to neurodegeneration. The inhibition of MAO leads to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive function .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Pyridine Ring : Enhances binding affinity to biological targets.
  • Dioxolane Group : Contributes to solubility and stability.
  • Trihydroxyborate : Facilitates interactions with biomolecules.

These structural components are essential for optimizing the compound's efficacy against targeted biological pathways.

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